2-(benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Microsomal Epoxide Hydrolase Enzyme Inhibition Structure-Activity Relationship

This compound offers a unique benzylthio acetamide scaffold with a chiral 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent—critical for probing mEH isoform selectivity and binding affinity beyond the published phenylacetamide series. The benzylthio moiety is not a generic substituent: SAR studies confirm that replacement with adamantylthio or arylthio groups substantially diminishes human mEH inhibitory potency due to steric constraints, while even modest sidechain alterations result in significantly weaker inhibition. With a predicted logP of 3.84 and molecular weight of 359.48 g/mol, it occupies CNS drug-like physicochemical space and offers favorable membrane permeability for cellular target engagement. Available at 95% purity, it serves as a ready starting material for constructing focused 2-alkylthio acetamide libraries, reducing synthetic burden compared to de novo multi-step routes. Procure this compound to benchmark against the class-level IC50 range of 16–110 nM in direct enzyme assays and to investigate mEH-dependent epoxide-fatty acid degradation pathways.

Molecular Formula C20H25NO3S
Molecular Weight 359.48
CAS No. 1448130-13-9
Cat. No. B3005602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
CAS1448130-13-9
Molecular FormulaC20H25NO3S
Molecular Weight359.48
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)CSCC2=CC=CC=C2)O
InChIInChI=1S/C20H25NO3S/c1-20(23,12-16-8-10-18(24-2)11-9-16)15-21-19(22)14-25-13-17-6-4-3-5-7-17/h3-11,23H,12-15H2,1-2H3,(H,21,22)
InChIKeyZSCYPZYAQQABBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide (1448130-13-9): Research-Grade Structural and Class-Based Evidence for Procurement Decision Support


2-(Benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide (CAS 1448130-13-9) is a synthetic, substituted 2-alkylthio acetamide derivative (C₂₀H₂₅NO₃S, MW 359.48 g/mol) . It belongs to the broader 2-alkylthio acetamide class, which has been characterized as highly potent inhibitors of human microsomal epoxide hydrolase (mEH), with reported IC₅₀ values in the low nanomolar range (0.94–11 nM) [1]. The compound is currently available exclusively from specialized research chemical suppliers at a typical purity of 95% . It is important to note that no primary, peer-reviewed publication or issued patent has been identified that directly reports experimental biological activity data for this specific compound; the evidence base assembled here therefore draws on class-level pharmacological findings, structural analog comparisons, and vendor-provided analytical specifications to inform procurement decisions.

Why Generic Substitution Fails: Pharmacophoric Specificity of the Benzylthio-Acetamide Core and N-Alkyl Tail in 2-(Benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide (1448130-13-9)


Within the 2-alkylthio acetamide class, the benzylthio moiety is not a generic interchangeable substituent. Structure-activity relationship (SAR) studies demonstrate that replacing the benzylthio group with adamantylthio or arylthio substituents substantially diminishes human mEH inhibitory potency due to steric constraints, while even modest alterations such as substituting benzylthio with cyclohexylmethylthio or difluorobenzylthio sidechains result in significantly weaker inhibition [1]. Furthermore, the specific N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl) substituent present in the target compound introduces a chiral secondary alcohol and a para-methoxyphenyl ring system that are absent in the simpler phenylacetamide-based inhibitors for which published quantitative activity data exist. Therefore, generic procurement of a non-identical 2-alkylthio acetamide cannot replicate the structural features that define this compound's distinct pharmacophoric profile.

Quantitative Product-Specific Evidence Guide for 2-(Benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide (1448130-13-9): Differentiation Dimensions for Scientific Procurement


Benzylthio vs. Non-Benzylthio 2-Alkylthio Acetamides: mEH Inhibitory Potency Class-Level Advantage

In a systematic SAR study of 2-alkylthio acetamide mEH inhibitors, benzylthio-substituted phenylacetamides (compounds 12–17) demonstrated markedly superior inhibitory potency compared to adamantylthio- (compound 10, IC₅₀ = 20,000 nM) and arylthio-substituted (compound 11, IC₅₀ = 3,100 nM) analogs. The most potent benzylthio acetamides in that series achieved IC₅₀ values of 16–110 nM, representing an improvement of approximately 2 orders of magnitude over the adamantylthio comparator and approximately 28-fold over the arylthio comparator [1]. Although the specific N-substituent of the target compound differs from those in the published phenylacetamide series, the benzylthio pharmacophore identified as essential for high-affinity mEH binding is conserved, providing a class-level inference that the target compound's benzylthio group confers a potency advantage over non-benzylthio 2-alkylthio acetamides.

Microsomal Epoxide Hydrolase Enzyme Inhibition Structure-Activity Relationship

N-Substituent Differentiation: Target Compound vs. Simple Phenylacetamide-Based Benzylthio Acetamides

The target compound incorporates an N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl) substituent (C₁₄H₂₁NO₂ fragment; additional MW contribution ≈ 178 Da) in place of the simple benzyl or phenyl groups found in the published phenylacetamide mEH inhibitors (e.g., compounds 12–17 in Barnych et al. [1]). This N-substituent introduces a hydrogen-bond donor (secondary alcohol), a hydrogen-bond acceptor (methoxy group), and a conformationally flexible branched alkyl linker terminating in a 4-methoxyphenyl ring. These features are absent from all benzylthio acetamides for which explicit mEH IC₅₀ data exist. The additional hydrogen-bonding capacity and extended hydrophobic surface area are predicted to influence target binding kinetics, selectivity, and physicochemical properties, though direct comparative biological data for this specific substitution pattern are not available in the public domain at this time.

Ligand Efficiency Molecular Recognition Drug Design

Predicted Physicochemical Differentiation: Lipophilicity and Aqueous Solubility vs. Parent 2-(Benzylthio)acetamide Core

Computational predictions using ALOGPS indicate that the target compound exhibits a logP of approximately 3.84 and an aqueous solubility of approximately 0.0056 g/L (~15.6 μM) [1]. In contrast, the parent 2-(benzylthio)acetamide core (MW 181.27 g/mol) has a reported logP of approximately -0.2 . This represents a logP increase of approximately 4 log units, reflecting the substantial lipophilicity contributed by the N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl) substituent. Consequently, the target compound is predicted to exhibit significantly higher membrane permeability and tissue distribution potential compared to the simpler core, while maintaining adequate solubility for in vitro assay applications at concentrations consistent with low nanomolar biochemical assays.

ADME Prediction Lipophilicity Aqueous Solubility

Vendor-Sourced Identity Confirmation and Purity Specification

Commercially available batches of the target compound (smolecule.com, Catalog S3294028) are supplied with InChI, SMILES, and molecular formula specification, and are reported at a purity of 95% . This purity level is standard for research-grade screening compounds. In comparison, more prominent 2-alkylthio acetamide inhibitors from the published literature, such as compound 62 (IC₅₀ = 0.94 nM against human mEH) [1], are not available from standard commercial vendors and require custom synthesis. The target compound therefore offers the advantage of immediate off-the-shelf availability with documented analytical characterization, reducing lead time for SAR expansion studies within the 2-alkylthio acetamide class.

Quality Control Analytical Chemistry Compound Characterization

Best Research and Industrial Application Scenarios for 2-(Benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide (1448130-13-9)


Structure-Activity Relationship Expansion of Microsomal Epoxide Hydrolase Inhibitors

This compound provides a structurally differentiated N-substituent (2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl) on the benzylthio acetamide scaffold that has been validated as an mEH pharmacophore [1]. Investigators can use it to probe whether the extended N-alkyl chain with hydrogen-bond donor/acceptor capacity improves mEH binding affinity or isoform selectivity beyond the published phenylacetamide series. The class-level IC₅₀ range of 16–110 nM for benzylthio acetamides provides a potency benchmark against which the target compound can be compared in direct enzyme assays [1].

Chemical Biology Tool Compound for Epoxy-Fatty Acid-Mediated Signaling Studies

Given the role of mEH in hydrolyzing endogenous epoxy-fatty acids (EpFAs) that act as lipid mediators in inflammation and cardiovascular biology [1], the target compound may serve as a pharmacological tool to inhibit mEH-dependent EpFA degradation. The predicted logP of 3.84 [2] suggests favorable membrane permeability, potentially enabling cellular target engagement at concentrations consistent with the low nanomolar potency of the benzylthio acetamide class.

Physicochemical Probe for CNS-Relevant Drug Design Programs

With a predicted logP of 3.84 and moderate molecular weight (359.48 g/mol) [1], this compound occupies a physicochemical space consistent with CNS drug-like properties. Its lipophilicity is substantially higher than the simple 2-(benzylthio)acetamide core (logP ≈ -0.2) [2], making it a useful probe for studying how N-substituent modifications influence blood-brain barrier penetration potential within the 2-alkylthio acetamide series.

Pharmaceutical Intermediate or Scaffold for Parallel Chemistry Libraries

The benzylthio group is amenable to oxidation to the corresponding sulfoxide or sulfone, and the N-(2-hydroxy) group can be further derivatized (e.g., esterification, carbamoylation) [1]. The compound's immediate commercial availability at 95% purity [1] makes it a practical starting material for constructing diverse compound libraries around the 2-alkylthio acetamide chemotype, reducing synthetic burden compared to de novo multi-step routes.

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.